molecular formula C12H11N5O2S B12571471 3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12571471
M. Wt: 289.32 g/mol
InChI Key: ZTGAZYFUUFLRRM-NSCUHMNNSA-N
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Description

3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiadiazole derivative . The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas, catalysts such as palladium on carbon, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring .

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11N5O2S

Molecular Weight

289.32 g/mol

IUPAC Name

3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H11N5O2S/c1-2-3-10-15-16-11(13-14-12(16)20-10)8-4-6-9(7-5-8)17(18)19/h2-7,10,15H,1H3/b3-2+

InChI Key

ZTGAZYFUUFLRRM-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1NN2C(=NN=C2S1)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC=CC1NN2C(=NN=C2S1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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